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molecular formula C12H9BrClNO B8388125 1-(6-Bromo-4-chloroquinolin-3-yl)propan-1-one

1-(6-Bromo-4-chloroquinolin-3-yl)propan-1-one

Cat. No. B8388125
M. Wt: 298.56 g/mol
InChI Key: OLOLNAQGBLYQRK-UHFFFAOYSA-N
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Patent
US09120749B2

Procedure details

1-(6-Bromo-4-hydroxyquinolin-3-yl)propan-1-one (21 g, 67.7 mmol) was added to phosphoryl chloride (80 mL). The resultant suspension was then heated to 85° C. and stirred for 1.5 h. The reaction mixture was cooled to room temperature and poured carefully into a mixture of saturated sodium bicarbonate (250 mL) and 2N aqueous sodium hydroxide (250 mL). The solution was then extracted with ethyl acetate, the combined organics were washed with water and brine, dried over anhydrous sodium sulfate and concentrated under reduced pressure to afford the desired product (16 g, 96%) as a tan solid: APCI MS m/z 298 [C12H9BrClNO+H]+.
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
[Compound]
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Three
Yield
96%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[CH:7][C:6]([C:12](=[O:15])[CH2:13][CH3:14])=[C:5]2O.P(Cl)(Cl)([Cl:19])=O.C(=O)(O)[O-].[Na+]>[OH-].[Na+]>[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[CH:7][C:6]([C:12](=[O:15])[CH2:13][CH3:14])=[C:5]2[Cl:19] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
21 g
Type
reactant
Smiles
BrC=1C=C2C(=C(C=NC2=CC1)C(CC)=O)O
Name
Quantity
80 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
250 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
250 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The solution was then extracted with ethyl acetate
WASH
Type
WASH
Details
the combined organics were washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
BrC=1C=C2C(=C(C=NC2=CC1)C(CC)=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 16 g
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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